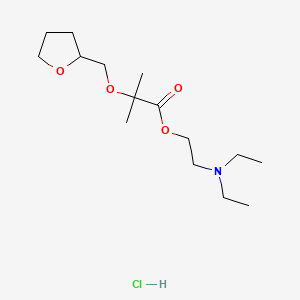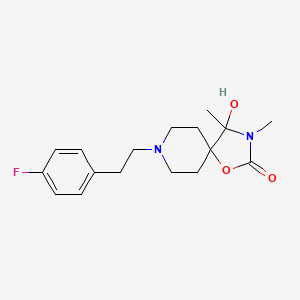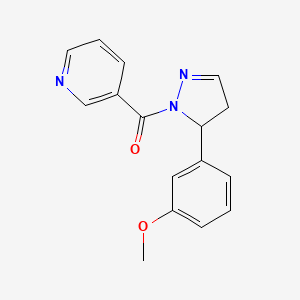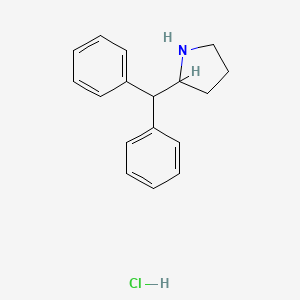
2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride is a chemical compound with a complex structure that includes both diethylamino and oxolan-2-ylmethoxy groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride typically involves the reaction of 2-(diethylamino)ethyl chloride with 2-methyl-2-(oxolan-2-ylmethoxy)propanoic acid. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors and enzymes, modulating their activity. The oxolan-2-ylmethoxy group may enhance the compound’s solubility and stability, facilitating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethylamino)ethyl methacrylate: Similar in structure but with a methacrylate group instead of the oxolan-2-ylmethoxy group.
2-Chloro-N,N-diethylethylamine hydrochloride: Contains a chloro group instead of the oxolan-2-ylmethoxy group.
Uniqueness
2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride is unique due to its combination of diethylamino and oxolan-2-ylmethoxy groups, which confer specific chemical and biological properties. This makes it particularly useful in applications requiring both solubility and reactivity .
Propiedades
Número CAS |
94328-33-3 |
|---|---|
Fórmula molecular |
C15H30ClNO4 |
Peso molecular |
323.85 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride |
InChI |
InChI=1S/C15H29NO4.ClH/c1-5-16(6-2)9-11-19-14(17)15(3,4)20-12-13-8-7-10-18-13;/h13H,5-12H2,1-4H3;1H |
Clave InChI |
PHEQKVQNONWFRY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C(C)(C)OCC1CCCO1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4,11,13-trimethyl-5-(2-morpholin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12755706.png)



